molecular formula C8H6FN3O3S B2945425 1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole CAS No. 2411261-01-1

1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole

Cat. No.: B2945425
CAS No.: 2411261-01-1
M. Wt: 243.21
InChI Key: KRYNOVFBYIGRKV-UHFFFAOYSA-N
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Description

1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole is a compound of significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole typically involves the reaction of 4-fluorosulfonyloxybenzene with 1,2,4-triazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfone derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 1-(4-Sulfonyloxyphenyl)-1,2,4-triazole
  • 1-(4-Fluorophenyl)-1,2,4-triazole
  • 1-(4-Methanesulfonyloxyphenyl)-1,2,4-triazole

Comparison: 1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and specificity in certain reactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(4-fluorosulfonyloxyphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-3-1-7(2-4-8)12-6-10-5-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYNOVFBYIGRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC=N2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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